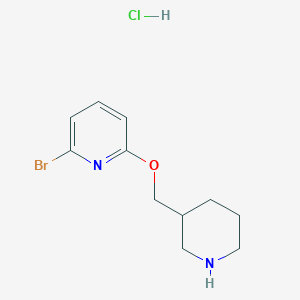

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride

Description

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is a brominated pyridine derivative featuring a piperidine moiety linked via a methoxy group at the 3-position of the pyridine ring. The compound’s molecular formula is C₁₁H₁₆BrClN₂O, with a molecular weight of 307.61 g/mol . It is commonly utilized in pharmaceutical and chemical research, particularly in the development of kinase inhibitors and receptor-targeted molecules due to its structural versatility. The bromine atom at the 2-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperidinylmethoxy group contributes to solubility and bioavailability through salt formation .

Properties

IUPAC Name |

2-bromo-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O.ClH/c12-10-4-1-5-11(14-10)15-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZDRBMUOKYYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671530 | |

| Record name | 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185308-11-5 | |

| Record name | 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Bromo-3-methoxypyridine and 2-bromo-3-hydroxypyridine are common starting points or intermediates for synthesizing substituted bromopyridines.

- The piperidinylmethoxy substituent is typically introduced via nucleophilic substitution of a halogenated pyridine with a piperidinylmethanol or related amine derivative.

Bromination of Pyridine Derivatives

A common method to prepare bromopyridine intermediates involves bromination of nitro- or hydroxy-substituted methoxypyridines:

- For example, 2-nitro-3-methoxypyridine can be brominated using hydrogen bromide in an organic acid solvent (e.g., formic acid) at elevated temperatures (100–140 °C) for 4–7 hours to yield 2-bromo-3-methoxypyridine with high purity and yield (~90%).

- The reaction is typically followed by solvent removal under reduced pressure, filtration of the brominated solid, pH adjustment to precipitate the product, and washing/drying steps.

Introduction of the Piperidinylmethoxy Group

- The nucleophilic substitution reaction involves reacting the brominated pyridine intermediate with a 3-piperidinylmethanol or 3-piperidinylmethoxy nucleophile.

- This substitution is generally conducted under basic conditions to facilitate the displacement of the bromine atom by the nucleophile.

- The reaction conditions often include polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and mild heating to moderate temperatures to optimize yield and selectivity.

Formation of the Hydrochloride Salt

- After the substitution reaction, the free base of 2-bromo-6-(3-piperidinylmethoxy)pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution).

- This step improves the compound's stability, crystallinity, and ease of handling.

Detailed Stepwise Synthesis Example

| Step | Reaction | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Bromination of 2-nitro-3-methoxypyridine | 2-nitro-3-methoxypyridine + HBr (40%) in formic acid, 120–130 °C, 5–6 h | ~90% yield, purity >99% by LC |

| 2 | Reduction or conversion to 2-bromo-6-hydroxypyridine intermediate | Various methods including nucleophilic substitution or reduction | Moderate to high yield |

| 3 | Nucleophilic substitution with 3-piperidinylmethanol | Base (e.g., K2CO3), solvent (DMF), 80–100 °C, 6–12 h | Optimized for high substitution efficiency |

| 4 | Salt formation | Treatment with HCl in ethanol | High purity hydrochloride salt |

Research Findings and Optimization Notes

- The bromination step is critical for regioselectivity and yield; using hydrogen bromide in organic acid solvents ensures selective bromination at the 2-position of the pyridine ring.

- Controlling the molar ratio of brominating agent to starting material (1:2 to 1:3) and reaction temperature (120–130 °C) optimizes yield and purity.

- The nucleophilic substitution step benefits from polar aprotic solvents and mild heating to avoid side reactions and degradation of the piperidine moiety.

- Conversion to the hydrochloride salt stabilizes the compound and facilitates purification by crystallization.

- Analytical techniques such as liquid chromatography and NMR confirm the high purity (>99%) of the final product.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used. These reactions are performed under controlled conditions to ensure selective transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: It is investigated as a potential pharmaceutical ingredient for the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride (CAS 1951440-10-0)

- Molecular Formula : C₁₀H₁₄BrClN₂

- Molecular Weight : 277.59 g/mol

- Key Differences : The piperidine is directly attached to the pyridine at the 4-position without a methoxy linker. This reduces steric hindrance but may decrease solubility compared to the methoxy-linked analog. Purity: 97% .

- Applications : Used in medicinal chemistry for its compact structure, ideal for probing steric effects in binding pockets .

2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride (VP11962, CAS 1220032-52-9)

- Molecular Formula : C₁₂H₁₈BrClN₂O

- Molecular Weight : 321.65 g/mol

- Key Differences : An ethoxy linker replaces the methoxy group, elongating the chain and increasing molecular weight. The extended linker may enhance flexibility in drug-receptor interactions .

Piperidine vs. Other Heterocycles

2-Bromo-6-((S)-pyrrolidin-3-yloxy)pyridine hydrochloride

- Molecular Formula: Not explicitly provided (estimated C₁₀H₁₃BrClN₂O).

- Key Differences : Substitution of piperidine with pyrrolidine (a 5-membered ring) alters ring strain and basicity. Pyrrolidine’s smaller size may improve metabolic stability but reduce hydrogen-bonding capacity .

Bromopyridines with Non-Piperidine Substituents

2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)

- Molecular Formula : C₆H₃BrF₃N

- Molecular Weight : 225.99 g/mol

- Key Differences : A trifluoromethyl group replaces the piperidinylmethoxy substituent. The electron-withdrawing CF₃ group deactivates the pyridine ring, reducing nucleophilic substitution reactivity. Applications: Intermediate in agrochemicals .

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.02 g/mol

- Key Differences : A methyl group at the 3-position instead of the 6-position piperidinylmethoxy group. Simpler structure with lower molecular weight; used in ligand synthesis for catalysis .

Tabulated Comparison of Key Properties

Biological Activity

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a piperidinylmethoxy group. Its molecular formula is C_{10}H_{13BrClN_2O with a molecular weight of approximately 272.58 g/mol. The presence of the piperidine moiety is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways.

-

Anti-inflammatory Activity :

- The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandins.

- Inhibition of tumor necrosis factor-alpha (TNF-α) has also been suggested, which plays a crucial role in systemic inflammation.

-

Antimicrobial Activity :

- Pyridine derivatives have been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The incorporation of the piperidinyl group may enhance this activity .

- Studies indicate that similar compounds exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .

Research Findings

Recent studies have highlighted the biological activities associated with pyridine derivatives, including:

- Antiviral Properties : Research indicates that certain pyridine compounds demonstrate antiviral effects, particularly against RNA viruses like SARS-CoV-2, making them candidates for further investigation in the context of emerging infectious diseases .

- Anticancer Potential : Investigations into the cytotoxic effects of pyridine derivatives have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Tables

Case Studies

- Case Study on Antimicrobial Efficacy :

-

Case Study on Anti-inflammatory Effects :

- Research conducted on similar compounds demonstrated their ability to reduce inflammation markers in vitro, suggesting that this compound could be effective in managing inflammatory diseases through COX inhibition.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves nucleophilic substitution on 2-bromo-6-hydroxypyridine using 3-piperidinylmethanol under Mitsunobu conditions (e.g., DIAD/PPh3) to install the ether linkage. Post-synthesis, the hydrochloride salt is formed via HCl treatment. Critical steps include:

- Purification: Column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) to remove unreacted intermediates.

- Purity Validation: HPLC (C18 column, 0.1% TFA in H2O/MeCN) and <sup>1</sup>H NMR integration to confirm >95% purity.

Reference Compounds: Similar protocols are validated for analogs like 2-bromo-6-(trifluoromethyl)pyridine derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to confirm substitution patterns (e.g., bromine at C2, piperidinylmethoxy at C6). Key signals: δ ~8.1 ppm (pyridine H3/H4), δ ~3.5–4.0 ppm (OCH2).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> (e.g., C11H15BrN2O·HCl: ~330.99 g/mol).

- X-ray Crystallography: Single-crystal analysis (SHELX refinement) resolves conformational details of the piperidine ring and salt formation .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility via protonation of the piperidine nitrogen. Stability studies (pH 3–7, 25°C) should include:

- Kinetic Solubility: Shake-flask method with UV detection.

- Degradation Monitoring: LC-MS to detect hydrolysis of the methoxy group under acidic conditions.

Note: Storage at –20°C in anhydrous DMSO is recommended for long-term stability .

Advanced: What mechanistic insights exist for this compound’s biological activity, particularly in enzyme inhibition?

Methodological Answer:

The bromopyridine core may act as a pharmacophore for kinase inhibition, while the piperidinylmethoxy group enhances membrane permeability. Methodologies include:

- Molecular Docking: AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase).

- Enzyme Assays: Fluorescence-based assays (e.g., ADP-Glo™) to quantify IC50 values.

Case Study: Analogous bromopyridines show sub-µM IC50 against tyrosine kinases via halogen bonding .

Advanced: What challenges arise in X-ray crystallography due to the compound’s substituents?

Methodological Answer:

The bromine atom facilitates phasing via SAD/MAD methods, but the flexible piperidine ring may reduce crystal quality. Strategies:

- Cryocooling: Prevents disorder in the piperidine moiety.

- Refinement: SHELXL with restrained torsional parameters for the methoxy-piperidine linkage.

Software: OLEX2/ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

- Analog Synthesis: Replace bromine with Cl/I or vary the piperidine substituents (e.g., methyl groups).

- Assay Cascade: Test analogs in parallel against off-target receptors (e.g., GPCRs) to assess selectivity.

Key Finding: Bulkier substituents on piperidine reduce off-target binding but may lower solubility .

Advanced: How should researchers resolve contradictory data in biological activity studies?

Methodological Answer:

Contradictions (e.g., varying IC50 across assays) may stem from assay conditions or impurity profiles. Mitigation steps:

- Reproducibility Checks: Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer ionic strength.

- Impurity Profiling: LC-MS/MS to identify trace byproducts (e.g., dehalogenated species).

Case Study: Inconsistent antiviral activity of bromopyridines was traced to batch-specific hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.